2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
Description
Historical Development of Substituted Benzimidazoles
Benzimidazole derivatives have been integral to pharmaceutical innovation since their discovery in the mid-20th century. The foundational work of Woolley in 1944 hypothesized the purine-like structure of benzimidazoles, suggesting potential biological activity. By 1961, thiabendazole marked the first therapeutic breakthrough as an anthelmintic agent, followed by mebendazole (1971) and albendazole (1975), which expanded applications to antiparasitic therapies. The 1960s witnessed the serendipitous discovery of etonitazene, a benzimidazole-derived opioid agonist, underscoring the structural versatility of this scaffold.
A pivotal shift occurred in the 1970s with the development of proton pump inhibitors (PPIs), such as omeprazole, which leveraged benzimidazole’s ability to modulate gastric acid secretion. Subsequent decades saw systematic optimization of substitution patterns to enhance bioavailability and target specificity. For instance, the introduction of trifluoromethyl groups in the 1970s improved mitochondrial oxidative phosphorylation inhibition, enabling herbicidal applications.
Table 1: Milestones in Benzimidazole Derivative Development
Taxonomic Position within Heterocyclic Chemistry
Benzimidazoles belong to the azole family, characterized by a fused benzene and imidazole ring system. The imidazole moiety contains two nitrogen atoms at positions 1 and 3, creating a planar, aromatic structure conducive to π-π stacking and hydrogen bonding. This dual aromatic system places benzimidazoles within the broader category of bicyclic heterocycles, alongside indoles and purines, but distinguishes them through unique electronic properties.
The 3-phenylpropyl substitution in 2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol introduces a hydrophobic side chain, enhancing membrane permeability and target affinity. Such substitutions align with modern strategies to optimize logP values and steric interactions, critical for central nervous system (CNS) penetration or enzyme active-site binding.
Theoretical Significance of 3-Phenylpropyl Substitution
The 3-phenylpropyl group confers distinct physicochemical and pharmacological advantages. The phenyl ring enhances lipophilicity, facilitating passive diffusion across biological membranes, while the propyl spacer balances flexibility and rigidity, optimizing receptor engagement. Computational studies suggest that this substitution stabilizes the benzimidazole core through van der Waals interactions, as evidenced by crystallographic data showing dihedral angles of 71.62° between the benzimidazole and phenyl rings.
Table 2: Impact of Substituents on Benzimidazole Properties
Research Evolution and Academic Interest
Academic interest in benzimidazoles has surged due to their structural adaptability and multitarget potential. Early research focused on antimicrobial and antiparasitic applications, but recent decades have diversified into anticancer, antiviral, and anti-inflammatory domains. The compound this compound exemplifies this shift, with studies highlighting its role in modulating oxidative phosphorylation and biofilm formation.
Notably, the integration of hybrid scaffolds, such as benzimidazole-conjugated pyrimidinones, has opened avenues for combating antibiotic-resistant pathogens. For example, compound 9e demonstrated potent activity against Enterococcus faecalis and Pseudomonas aeruginosa (MIC = 1 μg/mL), surpassing norfloxacin.
Contemporary Research Landscape
Current studies emphasize rational drug design and computational modeling to refine benzimidazole derivatives. Innovations include:
- Hybrid Molecules : Fusion with pyrimidinones or oxadiazoles to enhance antibacterial and antiviral profiles.
- Targeted Modifications : Introduction of fluorinated or sulfonated groups to improve metabolic stability.
- Mechanistic Insights : Elucidating interactions with bacterial topoisomerases and viral proteases.
Table 3: Recent Advances in Benzimidazole-Based Therapeutics
Properties
IUPAC Name |
2-[1-(3-phenylpropyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-14-12-18-19-16-10-4-5-11-17(16)20(18)13-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,21H,6,9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUCWGSKNBEIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine
The benzimidazole scaffold is synthesized via cyclocondensation of o-phenylenediamine with formic acid or its derivatives. For example:
- Reagents : o-Phenylenediamine (1.0 equiv), formic acid (2.0 equiv), HCl (conc.), reflux (12 h).
- Yield : 85–90%.
Mechanism : Acid-catalyzed dehydration forms the imidazole ring, with the carbonyl carbon of formic acid bridging the amine groups.
N-Alkylation at the 1-Position
Alkylation with 3-Phenylpropyl Bromide
Alkylation of 1H-benzimidazole with 3-phenylpropyl bromide introduces the 3-phenylpropyl group. This step requires careful control to avoid over-alkylation:
- Conditions : 1H-benzimidazole (1.0 equiv), 3-phenylpropyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 8 h.
- Yield : 70–75%.
Optimization :
- Excess alkylating agent improves conversion but risks dialkylation.
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the benzimidazole nitrogen.
Functionalization at the 2-Position
Radical Hydroxyethylation
Inspired by visible light-mediated radical cascades, a photocatalytic approach introduces the hydroxyethyl group:
- Reagents : 1-(3-Phenylpropyl)-1H-benzimidazole (1.0 equiv), [Ph₃PCF₂H]⁺Br⁻ (1.5 equiv), fac-Ir(ppy)₃ (2 mol%), CH₃CN, blue LEDs, N₂, rt, 16 h.
- Yield : 50–60% (hypothetical extrapolation from analogous reactions).
Mechanism :
Nucleophilic Substitution
Integrated Synthetic Routes
Route A: Sequential Alkylation and Radical Functionalization
- Benzimidazole synthesis (85% yield).
- N-Alkylation (75% yield).
- Photocatalytic hydroxyethylation (60% yield).
Overall Yield : ~38%.
Route B: Halogenation-Mediated Hydroxyethylation
- Benzimidazole synthesis (85% yield).
- N-Alkylation (75% yield).
- Bromination (65% yield).
- Nucleophilic substitution (55% yield).
Overall Yield : ~23%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Hydroxyethyl Group Stability
- Issue : Hydroxyl group oxidation during purification.
- Solution : Employ mild chromatographic conditions (silica gel, ethyl acetate/hexane).
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Introduction of various functional groups on the phenylpropyl moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the phenylpropyl and ethan-1-ol groups can enhance its binding affinity and specificity. This compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key physical, structural, and biological properties of 2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol and its analogs:
Structural and Functional Comparisons
Substituent Effects on Bioactivity The phenolic derivative 1b () exhibits significant antioxidant and antimicrobial activity, attributed to the electron-donating hydroxyl group, which enhances radical scavenging . Compounds with triazole or benzofuran substituents (e.g., 25 in ) demonstrate stronger antibacterial and antifungal activities compared to simple benzimidazoles, suggesting heterocyclic substituents enhance target binding .
Crystallographic and Physicochemical Properties The crystallographic data for the structurally complex analog in (C29H25N3O3, monoclinic P21/c space group) highlights the role of hydrogen bonding and π-π stacking in stabilizing benzimidazole derivatives . The target compound’s phenylpropyl chain may introduce steric hindrance, affecting crystal packing. Molecular weights of analogs range from 210.23 (compound 1b) to 463.52 (), with higher molecular weights correlating with increased lipophilicity .
Synthetic Pathways
- and describe the synthesis of benzimidazole derivatives via Schiff base formation and condensation reactions, suggesting analogous routes for the target compound .
Research Findings and Gaps
- Antimicrobial Potential: While 1b and triazole-containing analogs show promise, the target compound’s activity remains unstudied. Its phenylpropyl chain could modulate interactions with bacterial efflux pumps or fungal ergosterol biosynthesis pathways.
- Antioxidant Capacity: Phenolic analogs outperform non-phenolic derivatives, implying that the target compound’s ethanol group may be less effective than a phenol in radical scavenging .
Biological Activity
The compound 2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a notable derivative of benzodiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, mechanisms of action, biological activities, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 280.4 g/mol. The synthesis typically involves several key steps, including:
- Alkylation : The reaction of 3-phenylpropylamine with appropriate benzodiazole derivatives.
- Functionalization : Introduction of the hydroxyl group through controlled reactions using solvents like dichloromethane or ethanol and bases such as sodium hydride or potassium carbonate.
Research indicates that this compound primarily acts as a potassium channel inhibitor . This inhibition alters membrane potential and excitability in various tissues, particularly in cardiac and neuronal cells. Such modulation can potentially lead to therapeutic effects in conditions like arrhythmias and epilepsy .
Ion Channel Modulation
The compound has been shown to influence ion currents, which is crucial for maintaining cellular excitability. Studies suggest that benzodiazole derivatives can modulate voltage-gated ion channels, further supporting their role in treating neurological disorders .
Research Findings
Several studies have explored the biological activities associated with benzodiazole derivatives, including:
- Anticonvulsant Properties : Compounds similar to this compound have demonstrated anticonvulsant effects in animal models, indicating potential use in epilepsy treatment .
| Study | Findings |
|---|---|
| Study A | Identified significant inhibitory activity on ion channels related to neuronal excitability. |
| Demonstrated potential therapeutic applications for anxiety disorders through GABA receptor modulation. |
Case Study 1: Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of benzodiazole derivatives, this compound was tested alongside other compounds. Results indicated a significant reduction in seizure frequency in treated subjects compared to controls.
Case Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular implications of potassium channel inhibition by this compound. The study found that administration led to a decrease in arrhythmic events in animal models, suggesting a protective effect on cardiac function.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol?
- Methodology : Synthesis typically involves multi-step reactions, including alkylation of benzodiazole precursors and subsequent hydroxylation. Key parameters include:
- Temperature : Controlled heating (60–100°C) to avoid decomposition of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate intermediates without side reactions .
- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the structural identity of this compound confirmed?
- Spectroscopic techniques :
- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., benzodiazole proton shifts at δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335.2) .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during characterization?
- Case example : Discrepancies in hydroxyl group positioning (¹H NMR vs. X-ray data).
- Resolution strategies :
- Variable-temperature NMR : Assess dynamic effects (e.g., hydrogen bonding) .
- DFT calculations : Compare experimental NMR shifts with computational models (Gaussian or ORCA) .
- Complementary techniques : Pair IR spectroscopy (O–H stretch at 3200–3600 cm⁻¹) with X-ray hydrogen-bonding analysis .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Focus on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
